molecular formula C6H11Cl2N3O B1305077 6-Methoxypyridine-2,3-diamine dihydrochloride CAS No. 94166-62-8

6-Methoxypyridine-2,3-diamine dihydrochloride

Cat. No. B1305077
CAS RN: 94166-62-8
M. Wt: 212.07 g/mol
InChI Key: HFTXXPTXSCLIIP-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O and a molecular weight of 212.08 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Methoxypyridine-2,3-diamine dihydrochloride is 1S/C6H9N3O.2ClH/c1-10-5-3-2-4(7)6(8)9-5;;/h2-3H,7H2,1H3,(H2,8,9);2*1H . The compound is achiral .


Physical And Chemical Properties Analysis

6-Methoxypyridine-2,3-diamine dihydrochloride is a solid substance . It has a melting point range of 167-171°C . It is soluble in water .

Scientific Research Applications

Environmental Impact and Estrogenic Activity

  • A study analyzed the estrogenic activity of Methoxychlor, a pesticide that undergoes metabolic changes to produce the active estrogenic form, HPTE, affecting fertility and development in exposed individuals. The significance of this toxicity concerning human health is yet to be fully understood (Cummings, 1997).

Methoxypyrazines in Grapes

  • Research focusing on methoxypyrazines (MPs) in grapevines detailed their biosynthesis, accumulation, and impact on wine flavor, noting the limited understanding of MPs metabolism and the need for further studies to unravel the biosynthesis pathway of these compounds (Lei et al., 2018).

Hydroxypyridinone Complexes

  • Hydroxypyridinones have been explored as efficient chelators for aluminum and iron, showing promise for medical applications. The paper discusses their design, metal-binding interactions, and biological assays, emphasizing their potential as aluminum scavengers (Santos, 2002).

Melatonin in Plants

  • A study on melatonin in plants highlighted its role in regulating various physiological processes and its potential in enhancing plant resistance against environmental stress, thereby improving crop yield and quality. The paper calls for further research on melatonin-rich food crops to address food security issues (Nawaz et al., 2016).

Impact of Redox Mediators on Pollutants

  • Enzymatic treatment of pollutants in industrial wastewater has been shown to be effective, especially when combined with redox mediators. The study reviews various enzymes and redox mediators used for treating pollutants, underlining the potential of enzyme-redox mediator systems in environmental remediation (Husain & Husain, 2007).

Safety and Hazards

This compound is considered harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes pictograms and precautionary statements .

properties

IUPAC Name

6-methoxypyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-5-3-2-4(7)6(8)9-5;;/h2-3H,7H2,1H3,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTXXPTXSCLIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30240917
Record name 6-Methoxy-2,3-pyridinediamine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30240917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyridine-2,3-diamine dihydrochloride

CAS RN

94166-62-8
Record name 6-Methoxy-2,3-pyridinediamine HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2,3-pyridinediamine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30240917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypyridine-2,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60KKO0GSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the concentrated hydrochloric acid (250 ml), 25.0 gm of 2-amino-6-methoxy-3-nitropyridine (0.147 mole) was added at room temperature. The resulting solution was cooled to 15° C. and 66.7 gm of stannous chloride dihydrate (0.294 mole) was added slowly. The reaction mass was heated to 35°–40° C. and mixed for 5–6 hrs with constant stirring. The reaction was monitored by TLC. After the reaction was over, the reaction mixture was cooled to 20° C. and stirred for one hour. The resulting mixture was filtered and dried to give 27.0 gm of 2,3-diamino-6-methoxypyridine dihydrochloride (yield=86.4%); Melting point 211 to 213° C.; HPLC purity was 99.0%.
[Compound]
Name
stannous chloride dihydrate
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

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